Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a benzo[d]isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:
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Formation of the Benzo[d]isoxazole Moiety: : The benzo[d]isoxazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a nitrile oxide. This reaction is often catalyzed by metal catalysts or can be performed under microwave irradiation to enhance the reaction rate and yield .
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Attachment of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. The benzo[d]isoxazole derivative is reacted with a piperazine derivative under basic conditions to form the desired product .
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Introduction of the Tert-butyl Group: : The tert-butyl group is typically introduced through a protection reaction using tert-butyl chloroformate. This step ensures the stability of the compound during subsequent reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction: : Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]isoxazole moiety can lead to the formation of benzoic acid derivatives, while reduction of nitro groups can yield amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating the binding sites of enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation .
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety can bind to enzyme active sites, inhibiting their activity. The piperazine ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)piperazine-1-carboxylate
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]isoxazole moiety, which imparts specific biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .
Properties
IUPAC Name |
tert-butyl 4-[(5-chloro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKPXKHKPDQLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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